molecular formula C19H32O4 B035774 TOFA CAS No. 54857-86-2

TOFA

Cat. No. B035774
CAS RN: 54857-86-2
M. Wt: 324.5 g/mol
InChI Key: CZRCFAOMWRAFIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TOFA and related compounds involves complex reactions that highlight the intricacies of chemical synthesis. For instance, the synthesis of complexes with TFA as a component demonstrates the tailored approach needed to manipulate molecular structures for desired properties. These synthesis processes are characterized by the formation of specific bonds and the use of particular reagents to achieve the targeted molecular architecture (Pohkrel et al., 2017).

Scientific Research Applications

  • Epoxidation of Tall Oil Fatty Acids

    • Tall oil fatty acids (TOFA) were epoxidized by in-situ generation of peracetic acid in the presence of two different acidic catalysts . The described epoxidation was carried out without the use of organic solvents to comply with the principles of Green chemistry . The oxirane value reached up to 2.31 mmol/g of epoxy groups, which is 41.9% of theoretically possible oxirane oxygen yield, when tall oil was epoxidized using Amberlite IR-120 H .
  • Taxation of Financial Arrangements (TOFA)

    • In the field of finance, TOFA refers to the Taxation of Financial Arrangements, a set of rules in Australia’s income tax law designed to tax gains and losses from financial arrangements on an accruals basis . It includes methods such as the hedging financial arrangements method, financial reports method, fair value method, and foreign exchange retranslation method .
  • Bio-Based Polyurethane Materials

    • Tall oil fatty acids are a second-generation bio-based feedstock finding application in the synthesis of polyurethane materials . The study reported tall oil fatty acids and their methyl esters epoxidation in a rotating packed bed reactor .
  • Market Applications

    • The market for Tall Oil Fatty Acid (TOFA) is diverse and it finds applications in various sectors . The application segment fragments various applications of the product and provides information on the market share and growth rate of each application segment .

Safety And Hazards

TOFA can cause serious injuries if not handled properly, and Personal Protective Equipment (PPE) is required . It has a feebly marked irritating effect on mucous membranes . In case of skin contact, wash immediately with soap and water .

Future Directions

TOFA has great potential as a chemical intermediate . Its stable, permanent, skeletally anchored prosthetic attachment may lead to novel rehabilitation techniques and devices for patients experiencing limb loss .

properties

IUPAC Name

5-tetradecoxyfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-15-14-17(23-18)19(20)21/h14-15H,2-13,16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRCFAOMWRAFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203338
Record name 5-(Tetradecyloxy)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tetradecyloxy)-2-furoic acid

CAS RN

54857-86-2
Record name 5-(Tetradecyloxy)-2-furoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54857-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Tetradecyloxy)-2-furancarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054857862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Tetradecyloxy)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLUMACOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI12FRY055
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 125.0 g (0.652 mole) of 5-bromo-2-furoic acid, 210.0 g (0.978 mole) of 1-tetradecanol, 183.0 g (1.630 mole) of potassium tert-butoxide and 2500 ml of dimethylacetamide is heated with stirring. The tert-butanol formed in the reaction is allowed to distill off, then the mixture is heated to reflux with stirring for 48 hours. To the cooled mixture is added 6 liters of ice water, and the mixture is acidified with malonic acid. The resulting precipitate is collected, dried and recrystallized twice from methanol to give 82.0 g (29%) of 5-tetradecyloxy-2-furoic acid, M.P. 112°-115° C. (dec.).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 57.2 (0.300 mole) of 5-bromo-2-furoic acid, 102.0 g (0.45 mole) of tetradecanol, 18.0 g (0.750 mole) of sodium hydride and 2 liters of p-xylene are heated to reflux for 48 hours. The mixture is allowed to cool, then is acidified with acetic acid and diluted with 2 liters of water. The organic layer is separated, dried, evaporated to dryness, and the residue recrystallized from hexane to give 5-tetradecyloxy-2-furoic acid.
[Compound]
Name
57.2
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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